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Compound of Interest

Compound Name: tert-Butyl 4-bromo-2-nitrobenzoate

Cat. No.: B153383

An In-depth Technical Guide to tert-Butyl 4-
bromo-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-bromo-2-nitrobenzoate is a key chemical intermediate with significant
applications in the synthesis of complex organic molecules, particularly within the
pharmaceutical industry. Its unique trifunctional structure, featuring a bulky tert-butyl ester
protecting group, a reactive bromine atom, and a reducible nitro group, makes it a versatile
building block for the construction of various molecular scaffolds. This guide provides a
comprehensive overview of its physical and chemical properties, detailed experimental
protocols for its synthesis and key reactions, and insights into its applications in drug
development.

Physical and Chemical Properties

While some specific experimental values for tert-Butyl 4-bromo-2-nitrobenzoate are not
widely published, its properties can be inferred from available data and comparison with
structurally similar compounds. It is important for researchers to verify these properties through
experimental analysis.
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Property Value Source/Comment
CAS Number 890315-72-7 [1]
Molecular Formula C11H12BrNOa4 [1]
Molecular Weight 302.12 g/mol [1]
Expected to be a solid at room
Appearance Based on related compounds
temperature
] ] Not explicitly reported. Likely a  Requires experimental
Melting Point ) ] o
low to moderate melting solid. determination
Not explicitly reported. Requires experimental
Boiling Point Predicted to be high due to determination under vacuum to
molecular weight and polarity. prevent decomposition.
Expected to be soluble in
common organic solvents like
N dichloromethane, ethyl Requires experimental
Solubility

acetate, and THF. Low
solubility in water is

anticipated.

determination

Storage Temperature

Room Temperature, sealed in

a dry environment.

[2]

Synthesis of tert-Butyl 4-bromo-2-nitrobenzoate

The primary route for the synthesis of tert-Butyl 4-bromo-2-nitrobenzoate involves the

esterification of 4-bromo-2-nitrobenzoic acid.

Experimental Protocol: Esterification of 4-bromo-2-

nitrobenzoic acid

This protocol is based on general esterification procedures and may require optimization.

Materials:
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» 4-bromo-2-nitrobenzoic acid

o tert-Butanol

e Dicyclohexylcarbodiimide (DCC)

e 4-(Dimethylamino)pyridine (DMAP)

e Dichloromethane (DCM), anhydrous
e Sodium bicarbonate solution (saturated)
e Brine

e Anhydrous magnesium sulfate

« Silica gel for column chromatography
e Hexane and Ethyl Acetate for elution
Procedure:

 In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-
bromo-2-nitrobenzoic acid (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in
anhydrous dichloromethane.

e Add tert-Butanol (1.5 eq.) to the solution.
e Cool the mixture to 0 °C in an ice bath.

e Slowly add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous
dichloromethane to the reaction mixture.

» Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU)
precipitate. Wash the precipitate with a small amount of dichloromethane.
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o Combine the filtrate and washings and wash sequentially with saturated sodium bicarbonate

solution and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

» Purify the crude product by column chromatography on silica gel using a gradient of ethyl
acetate in hexane to afford pure tert-Butyl 4-bromo-2-nitrobenzoate.

Synthesis of tert-Butyl 4-bromo-2-nitrobenzoate
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Synthesis Workflow
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Spectral Data (Predicted)

While experimental spectra are not readily available in the public domain, the following are
predicted key spectral features based on the structure of tert-Butyl 4-bromo-2-nitrobenzoate.

'H NMR (CDCls, 400 MHz):

0 8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the bromine.

0 7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the nitro group.

0 7.6-7.8 ppm (dd, 1H): Aromatic proton meta to both bromine and nitro groups.

0 1.6 ppm (s, 9H): Protons of the tert-butyl group.

13C NMR (CDCls, 101 MHz):

0 164-166 ppm: Carbonyl carbon of the ester.

0 148-150 ppm: Aromatic carbon attached to the nitro group.

0 135-138 ppm: Aromatic carbon attached to the bromine.

0 130-134 ppm: Aromatic carbons.

0 125-128 ppm: Aromatic carbons.

0 83-85 ppm: Quaternary carbon of the tert-butyl group.

0 28 ppm: Methyl carbons of the tert-butyl group.
FT-IR (KBr, cm=1):

e ~2980 cm~1: C-H stretch (aliphatic, tert-butyl).

e ~1730 cm~1: C=0 stretch (ester).

e ~1530 and ~1350 cm~1: Asymmetric and symmetric NO2 stretch.
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e ~1250 cm~1: C-O stretch (ester).

e ~1100 cm~*: C-Br stretch.

Mass Spectrometry (EI):

e M™*: The molecular ion peak at m/z 301/303 (due to bromine isotopes) may be observed.

e [M - 57]*: A significant fragment corresponding to the loss of the tert-butyl group (m/z
244/246).

e [M - 101]*: Fragment corresponding to the loss of the tert-butoxycarbonyl group.

Chemical Reactivity and Applications in Drug
Development

tert-Butyl 4-bromo-2-nitrobenzoate is a valuable intermediate due to its distinct reactive
sites.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, a crucial transformation for introducing
a key functional group in many active pharmaceutical ingredients (APIs).

Experimental Protocol: Reduction to tert-Butyl 2-amino-4-bromobenzoate
This protocol is a general method for nitro group reduction and may require optimization.

Materials:

tert-Butyl 4-bromo-2-nitrobenzoate

Iron powder (Fe)

Ammonium chloride (NH4Cl)

Ethanol
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Water

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

In a round-bottom flask, create a suspension of tert-Butyl 4-bromo-2-nitrobenzoate (1.0
ed.) and iron powder (5.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

Add ammonium chloride (1.0 eq.) to the suspension.

Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction
by TLC.

After completion, cool the reaction mixture to room temperature and filter through a pad of
celite to remove the iron salts. Wash the celite pad with ethanol.

Combine the filtrate and washings and concentrate under reduced pressure to remove the
ethanol.

Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield tert-Butyl 2-amino-4-bromobenzoate.
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Reduction of Nitro Group

tert-Butyl 4-bromo-2-nitrobenzoate
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Reduction Reaction

Nucleophilic Substitution of Bromine

The bromine atom on the aromatic ring is susceptible to nucleophilic substitution, allowing for
the introduction of various functionalities. This reactivity is enhanced by the electron-
withdrawing nitro group.

Application in the Synthesis of Lonafarnib Intermediate: A key application of tert-Butyl 4-
bromo-2-nitrobenzoate is in the synthesis of precursors to drugs like Lonafarnib. After
reduction of the nitro group to an amine, the resulting tert-butyl 2-amino-4-bromobenzoate can
undergo various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine
position to build more complex molecular architectures.[3]
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Role in API Synthesis
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Synthetic Utility in Drug Development

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-
Butyl 4-bromo-2-nitrobenzoate and its precursors.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat.

e Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of
dust or vapors. Avoid contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and strong bases.
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For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its
precursors.

Conclusion

tert-Butyl 4-bromo-2-nitrobenzoate is a strategically important building block in organic
synthesis, offering multiple avenues for molecular elaboration. Its utility in the preparation of
key pharmaceutical intermediates underscores its significance in drug discovery and
development. While some physical and spectral data require further experimental confirmation,
the synthetic routes and reaction pathways outlined in this guide provide a solid foundation for
its use in the laboratory. Researchers are encouraged to perform thorough characterization and
optimization of the described protocols to ensure safe and efficient application of this versatile
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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